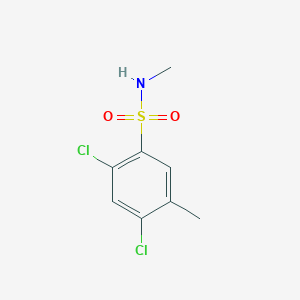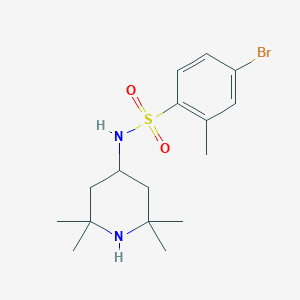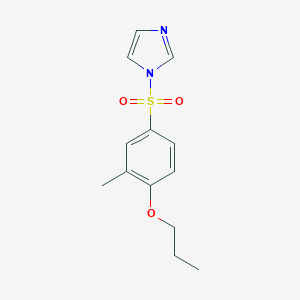
4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as "CCPDS" and has been synthesized for scientific research purposes. This compound has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response. It has also been shown to inhibit the activity of certain proteins that are involved in the growth of cancer cells. In addition, it has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells and bacteria in vitro. In addition, it has been shown to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. It also has anti-inflammatory and analgesic properties, which make it a useful tool for studying the inflammatory response. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide. One direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of other diseases, such as viral infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide involves several steps. The first step is the preparation of 2,5-dimethoxybenzenesulfonyl chloride by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride. The second step is the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 5-chloro-2-pyridinamine to form this compound. The reaction is carried out in the presence of a base such as triethylamine. The yield of the final product is around 70%.
Aplicaciones Científicas De Investigación
4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In addition, it has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Propiedades
Fórmula molecular |
C13H12Cl2N2O4S |
|---|---|
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
4-chloro-N-(5-chloropyridin-2-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O4S/c1-20-10-6-12(11(21-2)5-9(10)15)22(18,19)17-13-4-3-8(14)7-16-13/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
UTTFMGZPORTSPP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
SMILES canónico |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)



![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)

![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)
